molecular formula C15H21NO5 B13983256 Tert-butoxycarbonylamino-(4-hydroxy-2-methylphenyl)acetic acid methyl ester

Tert-butoxycarbonylamino-(4-hydroxy-2-methylphenyl)acetic acid methyl ester

Cat. No.: B13983256
M. Wt: 295.33 g/mol
InChI Key: RVZYEWKWUUNFPI-UHFFFAOYSA-N
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Description

Tert-butoxycarbonylamino-(4-hydroxy-2-methylphenyl)acetic acid methyl ester is a compound that belongs to the class of tert-butoxycarbonyl (Boc) protected amino acids. This compound is often used in organic synthesis due to its stability and reactivity. The Boc group is a common protecting group for amines in organic synthesis, which can be easily removed under acidic conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butoxycarbonylamino-(4-hydroxy-2-methylphenyl)acetic acid methyl ester typically involves the protection of the amino group with a Boc group. One common method involves the reaction of the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed for the direct introduction of the tert-butoxycarbonyl group into various organic compounds. This method is more efficient, versatile, and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Tert-butoxycarbonylamino-(4-hydroxy-2-methylphenyl)acetic acid methyl ester can undergo several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA).

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane at room temperature.

    Reduction: LiAlH4 in ether at low temperatures.

    Substitution: TFA in dichloromethane at room temperature.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Removal of the Boc group to yield the free amine.

Scientific Research Applications

Tert-butoxycarbonylamino-(4-hydroxy-2-methylphenyl)acetic acid methyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butoxycarbonylamino-(4-hydroxy-2-methylphenyl)acetic acid methyl ester primarily involves its role as a protecting group. The Boc group protects the amino functionality during various synthetic steps and can be selectively removed under acidic conditions to reveal the free amine. This selective protection and deprotection allow for the stepwise construction of complex molecules.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butoxycarbonylamino-(4-hydroxybutyric acid) methyl ester
  • Tert-butoxycarbonylamino-(4-hydroxyphenyl)acetic acid methyl ester
  • Tert-butoxycarbonylamino-(4-hydroxy-2-quinoline)acetic acid methyl ester

Uniqueness

Tert-butoxycarbonylamino-(4-hydroxy-2-methylphenyl)acetic acid methyl ester is unique due to the presence of both a Boc-protected amino group and a hydroxyl group on the aromatic ring. This combination allows for versatile reactivity and makes it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C15H21NO5

Molecular Weight

295.33 g/mol

IUPAC Name

methyl 2-(4-hydroxy-2-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate

InChI

InChI=1S/C15H21NO5/c1-9-8-10(17)6-7-11(9)12(13(18)20-5)16-14(19)21-15(2,3)4/h6-8,12,17H,1-5H3,(H,16,19)

InChI Key

RVZYEWKWUUNFPI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)O)C(C(=O)OC)NC(=O)OC(C)(C)C

Origin of Product

United States

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